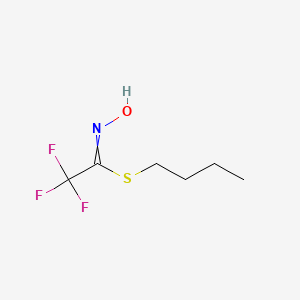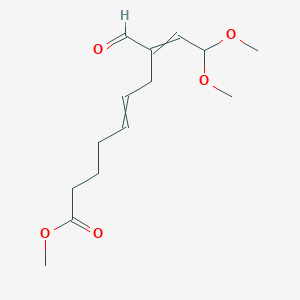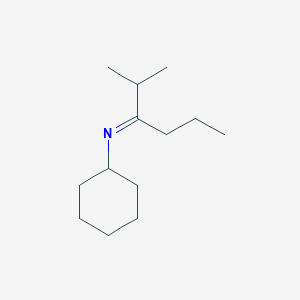
(3E)-N-Cyclohexyl-2-methylhexan-3-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-N-Cyclohexyl-2-methylhexan-3-imine is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to a hexan-3-imine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-Cyclohexyl-2-methylhexan-3-imine typically involves the reaction of cyclohexylamine with 2-methylhexan-3-one under specific conditions. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as distillation or chromatography, ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-N-Cyclohexyl-2-methylhexan-3-imine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The imine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted imines or amines.
Applications De Recherche Scientifique
(3E)-N-Cyclohexyl-2-methylhexan-3-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (3E)-N-Cyclohexyl-2-methylhexan-3-imine involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3E)-3-[(phenylamino)methylidene]dihydrofuran-2(3H)-one: This compound shares a similar imine structure but differs in its overall molecular framework.
(3E,7E)-homofarnesic acid: Another compound with an (E)-isomer configuration, but with distinct functional groups and applications.
Uniqueness
(3E)-N-Cyclohexyl-2-methylhexan-3-imine is unique due to its specific combination of a cyclohexyl group and a hexan-3-imine backbone. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
88226-78-2 |
|---|---|
Formule moléculaire |
C13H25N |
Poids moléculaire |
195.34 g/mol |
Nom IUPAC |
N-cyclohexyl-2-methylhexan-3-imine |
InChI |
InChI=1S/C13H25N/c1-4-8-13(11(2)3)14-12-9-6-5-7-10-12/h11-12H,4-10H2,1-3H3 |
Clé InChI |
RMLUJMITFWBMHN-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=NC1CCCCC1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


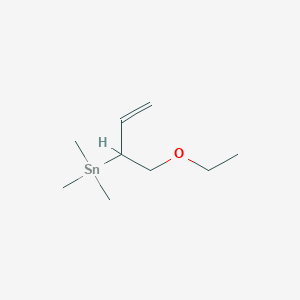
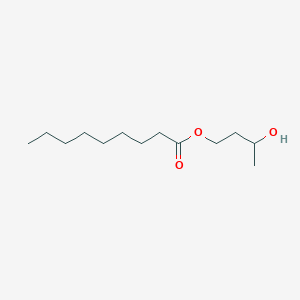
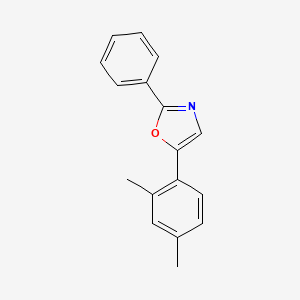
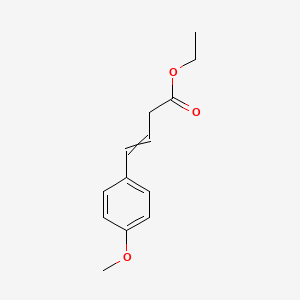
![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
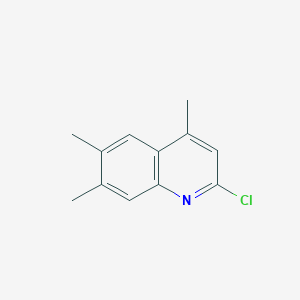
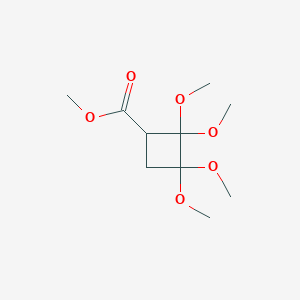
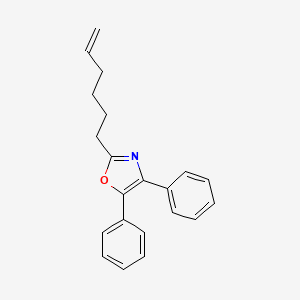
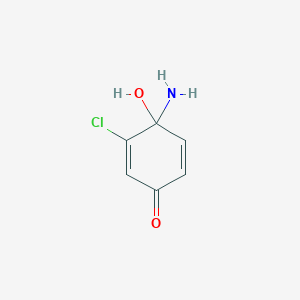
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
